2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions, particularly those involving indole derivatives.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
Future Directions
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . This suggests that there is potential for further exploration and development of new therapeutic agents based on the indole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Once the indole core is prepared, it undergoes further functionalization to introduce the sulfonyl and acetamide groups.
One common synthetic route involves the reaction of 1-[(4-fluorophenyl)methyl]indole with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl indole intermediate. This intermediate is then reacted with N-(3-methylphenyl)acetamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-fluorophenyl)methyl]indole-3-carboxylic acid
- 1-[(4-fluorophenyl)methyl]indole-3-acetic acid
- 1-[(4-fluorophenyl)methyl]indole-3-sulfonamide
Uniqueness
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide is unique due to the presence of both sulfonyl and acetamide groups, which can enhance its biological activity and specificity. The combination of these functional groups with the indole core provides a versatile scaffold for the development of new therapeutic agents and research tools.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-5-4-6-20(13-17)26-24(28)16-31(29,30)23-15-27(22-8-3-2-7-21(22)23)14-18-9-11-19(25)12-10-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMRRMKJGMPFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.